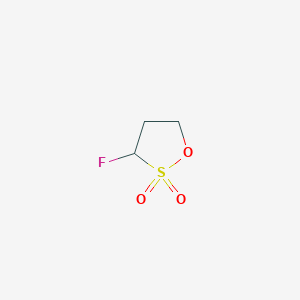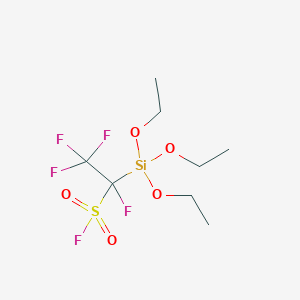![molecular formula C15H21NO3S2 B12538139 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid CAS No. 666740-10-9](/img/structure/B12538139.png)
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with an octan-2-yl group and two carbothioic acid groups, making it a versatile molecule for chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization and chromatography to obtain high-purity product .
化学反応の分析
Types of Reactions
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic acid groups to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid has several scientific research applications:
作用機序
The mechanism by which 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form strong complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . Additionally, its ability to undergo various chemical reactions enables it to participate in metabolic pathways and influence cellular functions .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarbothioic acid: Shares the pyridine-2,6-dicarbothioic acid core but lacks the octan-2-yl group.
Dipicolinic acid: Another pyridine derivative with carboxylic acid groups, used in similar applications.
Uniqueness
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile for various applications .
特性
CAS番号 |
666740-10-9 |
|---|---|
分子式 |
C15H21NO3S2 |
分子量 |
327.5 g/mol |
IUPAC名 |
4-[(2S)-octan-2-yl]oxypyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C15H21NO3S2/c1-3-4-5-6-7-10(2)19-11-8-12(14(17)20)16-13(9-11)15(18)21/h8-10H,3-7H2,1-2H3,(H,17,20)(H,18,21)/t10-/m0/s1 |
InChIキー |
LBEWSAHTLVQMEG-JTQLQIEISA-N |
異性体SMILES |
CCCCCC[C@H](C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
正規SMILES |
CCCCCCC(C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


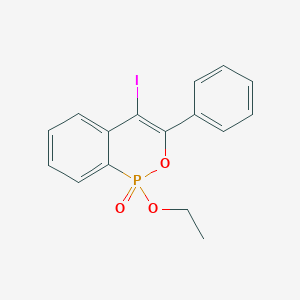
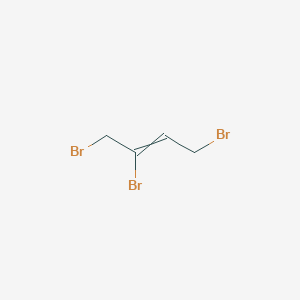
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
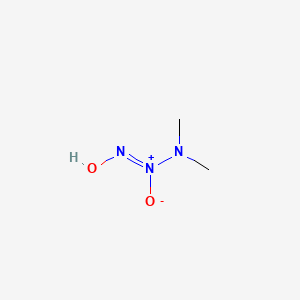
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
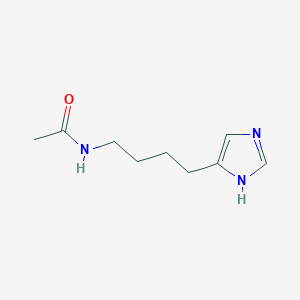
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
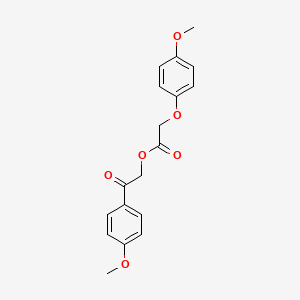
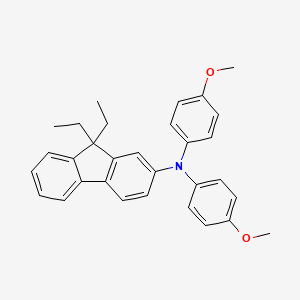
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
